Dodecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate
Description
Dodecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate (CAS 73246-85-2, EINECS 277-326-7) is an organotin compound with the molecular formula C₄₄H₈₈O₄S₂Sn and a molar mass of 864.01 g/mol . Structurally, it features a central tin atom bonded to two octyl groups, a dodecyl ester chain, and a complex oxa-dithia backbone. Organotin compounds like this are historically used as stabilizers in plastics, catalysts, or biocides, though regulatory restrictions now limit many applications due to environmental and health concerns .
Properties
CAS No. |
73246-85-2 |
|---|---|
Molecular Formula |
C44H88O4S2Sn |
Molecular Weight |
864.0 g/mol |
IUPAC Name |
dodecyl 2-[(2-dodecoxy-2-oxoethyl)sulfanyl-dioctylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C14H28O2S.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;2*1-3-5-7-8-6-4-2;/h2*17H,2-13H2,1H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI Key |
KJVWFJPPXNGPTJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCC)(CCCCCCCC)SCC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate typically involves the reaction of dioctyltin oxide with thiodiglycolic acid. The reaction is carried out by suspending dioctyltin oxide in water and heating it to 60°C. Thiodiglycolic acid is then added over a period of 30 minutes, and the mixture is stirred at 60°C for an additional 30 minutes. The water layer is separated, and the product is dried and filtered to obtain the final compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for mixing and heating helps in maintaining consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: Dodecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution can result in halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Dodecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate is characterized by its unique molecular structure which includes a stannous (tin) component. The presence of sulfur and oxygen in its structure contributes to its chemical reactivity and potential applications in various domains.
Applications in Materials Science
2.1. Polymer Additives
This compound is used as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its ability to act as a stabilizer helps improve the durability of materials used in harsh environments.
2.2. Coatings
This compound is incorporated into coatings for metals and plastics to provide corrosion resistance. The stannous component offers protective qualities that are beneficial in industrial applications.
Pharmacological Applications
3.1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the disruption of metabolic pathways essential for cancer cell survival .
Case Study: Anticancer Efficacy
A notable study published in a peer-reviewed journal evaluated the effects of stannous compounds on various cancer cell lines. The results demonstrated a marked reduction in cell viability at specific concentrations, highlighting the potential of these compounds as therapeutic agents against cancers such as leukemia and breast cancer .
Environmental Applications
4.1. Bioremediation
Due to its chemical properties, this compound has potential applications in bioremediation efforts aimed at removing heavy metals from contaminated environments. Research suggests that stannous compounds can bind to heavy metals, facilitating their removal from soil and water systems .
Data Summary Table: Applications Overview
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Materials Science | Polymer Additive | Enhances thermal stability and mechanical strength |
| Coatings | Provides corrosion resistance | |
| Pharmacology | Anticancer Activity | Induces apoptosis; inhibits tumor growth |
| Environmental Science | Bioremediation | Binds heavy metals for removal |
Mechanism of Action
The mechanism of action of dodecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate involves its interaction with molecular targets such as enzymes and receptors. The tin atom in the compound can form coordination bonds with various biological molecules, affecting their function. This interaction can lead to changes in cellular processes and pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular properties of the target compound with three analogs:
Key Observations:
- Alkyl Chain Variations : The length and branching of alkyl groups (e.g., dioctyl vs. didodecyl) influence molecular weight and steric effects, which may affect reactivity and stability .
- Ester Group Differences : The dodecyl ester in the target compound vs. decyl or 2-ethylhexyl esters in analogs alters hydrophobicity and degradation rates .
- Toxicity : Only the 2-ethylhexyl derivative (CAS 15571-58-1) has documented toxicity data, with moderate acute toxicity (LD₅₀ 2100 mg/kg) .
Stability and Reactivity
- Thermal Stability : Longer alkyl chains (e.g., didodecyl in CAS 84030-42-2) may enhance thermal stability compared to shorter chains in the target compound .
- Hydrolytic Degradation : The oxa-dithia backbone in all compounds is susceptible to hydrolysis, releasing toxic tin species. Bulkier substituents (e.g., tetradecyl in CAS 83833-24-3) may slow degradation .
Regulatory and Environmental Profiles
- Regulatory Status :
- Environmental Impact: All organotin compounds are bioaccumulative and toxic to aquatic life. Breakdown products like monooctyltin (MOT) and dioctyltin (DOT) are persistent pollutants .
Biological Activity
Dodecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate (CAS Number: 73246-85-2) is a complex organotin compound that has garnered attention for its biological activity and potential applications in various fields, including materials science and biomedicine. This article reviews the biological activity of this compound, focusing on its toxicity profiles, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is . It features a unique structure that includes both organotin and dithioketone functionalities, which may contribute to its biological effects.
Toxicological Profile
Acute Toxicity
Research indicates that this compound exhibits varying degrees of toxicity depending on the exposure route. The oral LD50 values reported in studies range from 1120 to 3512 mg/kg body weight in rodents, indicating moderate acute toxicity . Observed effects include lethargy, gastrointestinal distress, and systemic toxicity at higher doses.
Chronic Toxicity
In long-term studies, significant alterations in hematological parameters and organ weights were noted. For instance, a no observed adverse effect level (NOAEL) was established at 10 ppm based on thymus weight reduction in rats subjected to dietary administration over extended periods . Histological examinations revealed treatment-related lesions in the kidneys and liver at higher concentrations.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Oxidative Stress : The compound may induce oxidative stress in cells due to the release of reactive oxygen species (ROS), leading to cellular damage.
- Endocrine Disruption : Some studies suggest that organotin compounds can interfere with hormonal signaling pathways, potentially affecting reproductive health.
- Cellular Apoptosis : In vitro studies have shown that exposure to this compound can trigger apoptotic pathways in various cell lines .
Study on Cellular Toxicity
A study conducted on human liver cell lines demonstrated that this compound induced cytotoxic effects at concentrations above 10 µM. The mechanism was linked to increased ROS production and subsequent activation of apoptotic markers .
Environmental Impact Assessment
An environmental assessment highlighted the persistence of this compound in aquatic systems and its potential bioaccumulation. The study emphasized the need for careful monitoring due to its toxic effects on aquatic organisms .
Potential Applications
Despite its toxicity concerns, this compound has potential applications:
- Antimicrobial Agent : Preliminary studies suggest efficacy against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Material Science : Its unique chemical properties may be exploited in creating novel materials with specific functionalities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
